molecular formula C13H19N3O4S2 B4501413 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one

2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B4501413
M. Wt: 345.4 g/mol
InChI Key: JUBIEGQAYAGCQA-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that features a combination of sulfur and nitrogen heterocycles. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiomorpholine Group: This step might involve nucleophilic substitution reactions.

    Oxidation of the Tetrahydrothiophene Ring: This could be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atoms.

    Reduction: Reduction reactions might target the carbonyl groups or the pyridazinone ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen heterocycles.

    Medicine: Possible therapeutic applications due to its unique structure, which might interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one: Lacks the thiomorpholine group.

    6-(Thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one: Lacks the dioxidotetrahydrothiophene group.

Uniqueness

The presence of both the dioxidotetrahydrothiophene and thiomorpholine groups in 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one makes it unique. This combination of functional groups could confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-6-(thiomorpholine-4-carbonyl)-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S2/c17-12-2-1-11(13(18)15-4-6-21-7-5-15)14-16(12)10-3-8-22(19,20)9-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBIEGQAYAGCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 2
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 3
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 5
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one

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